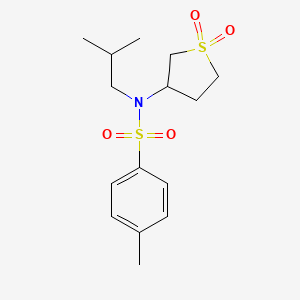![molecular formula C16H13BrFN5O2S B2769368 N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide CAS No. 478259-97-1](/img/structure/B2769368.png)
N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide is a useful research compound. Its molecular formula is C16H13BrFN5O2S and its molecular weight is 438.28. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The synthesis of derivatives starting from isonicotinic acid hydrazide has shown significant antimicrobial activities. These derivatives are synthesized through reactions involving carbon disulfide, ethyl bromide, and various aldehydes, leading to compounds with good to moderate antimicrobial activity, indicating their potential in combating microbial infections (Bayrak et al., 2009).
Microwave-Assisted Synthesis and Biological Activity
Microwave irradiation has been utilized to synthesize precursors and derivatives exhibiting antibacterial and antifungal activities. This innovative method highlights the chemical's potential in contributing to the development of new antimicrobial agents with significant efficiency (Dengale et al., 2019).
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing various heterocyclic compounds, including triazoles and thiadiazoles, which are crucial for developing novel pharmaceuticals. These compounds have been synthesized through condensation reactions, demonstrating the compound's versatility in creating diverse molecular structures with potential biological applications (Darehkordi & Ghazi, 2013).
Fluorescent Probe Development
This chemical has been part of studies aimed at developing fluorescent probes for detecting hydrazine in biological and water samples. The creation of probes with a large Stokes shift, low cytotoxicity, and the ability to quantitatively determine environmental water systems showcases the compound's application in environmental monitoring and health (Zhu et al., 2019).
DNA Binding Studies
Thiazole derivatives linked to N-phenylmorpholine have been synthesized and studied for their DNA-binding capabilities. These studies provide insights into the compound's potential in developing therapeutic agents based on DNA interaction, leading to antimicrobial and anticancer applications (Farghaly et al., 2020).
Propiedades
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-[(3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrFN5O2S/c17-10-3-4-12(11(18)6-10)20-16(26)22-21-15(24)14-7-13(23-25-14)9-2-1-5-19-8-9/h1-6,8,14H,7H2,(H,21,24)(H2,20,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSIPJTXMNWZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CN=CC=C2)C(=O)NNC(=S)NC3=C(C=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

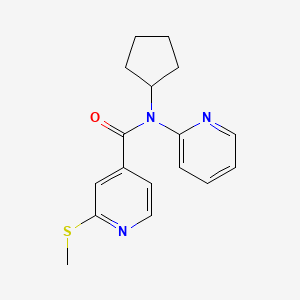
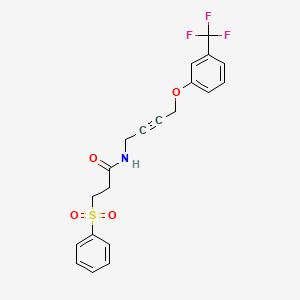
![3-[(4E)-4-(ethoxymethylidene)-1,3-dioxoisoquinolin-2-yl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B2769288.png)
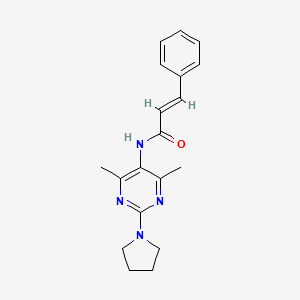
![1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2769291.png)
![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2769294.png)
![4-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2769295.png)
![4,4,4-Trifluoro-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]butanamide](/img/structure/B2769296.png)
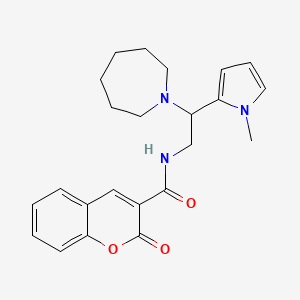
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-propylpentanamide](/img/structure/B2769299.png)

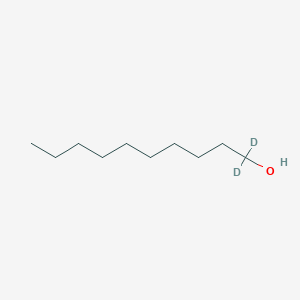
![2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2769307.png)
